molecular formula C10H15N3O B14810290 (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine

(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine

Cat. No.: B14810290
M. Wt: 193.25 g/mol
InChI Key: GPNBOVVVECABQN-UHFFFAOYSA-N
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Description

(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, with two methanamine groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine typically involves the reaction of 3-cyclopropoxypyridine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the formaldehyde acts as a methylene donor, and ammonia provides the amine groups. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Cyclopropoxypyridine-2,6-diyl)dimethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3-Cyclopropoxypyridine-2,6-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[6-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanamine

InChI

InChI=1S/C10H15N3O/c11-5-7-1-4-10(9(6-12)13-7)14-8-2-3-8/h1,4,8H,2-3,5-6,11-12H2

InChI Key

GPNBOVVVECABQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)CN)CN

Origin of Product

United States

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